molecular formula C20H17F2N3O2S B4754498 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE

Cat. No.: B4754498
M. Wt: 401.4 g/mol
InChI Key: RYUOZPJWCQXHSG-UHFFFAOYSA-N
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Description

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidinyl group through a sulfur atom. The compound also includes an acetamide group linked to a methylphenyl group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the difluoromethoxyphenyl intermediate, which is then reacted with a pyrimidinyl compound under controlled conditions to form the desired product. Industrial production methods may involve the use of advanced techniques such as catalytic reactions and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The difluoromethoxy group can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The phenyl and pyrimidinyl groups can undergo substitution reactions with halogens or other substituents, leading to the formation of new compounds with altered properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The sulfur atom in the structure may also participate in forming covalent bonds with target molecules, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details.

Comparison with Similar Compounds

When compared to similar compounds, 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:

  • 4-(Difluoromethoxy)phenyl isothiocyanate
  • 4-(Difluoromethoxy)benzaldehyde
  • 4-(Difluoromethoxy)benzoic acid

These compounds share the difluoromethoxy group but differ in other structural aspects, leading to variations in their chemical properties and applications

Properties

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O2S/c1-13-4-2-3-5-16(13)24-18(26)12-28-20-23-11-10-17(25-20)14-6-8-15(9-7-14)27-19(21)22/h2-11,19H,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUOZPJWCQXHSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)-N~1~-(2-METHYLPHENYL)ACETAMIDE

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